molecular formula C8H7BrN2 B2713001 4-Bromo-1-(1-ethynylcyclopropyl)pyrazole CAS No. 2503205-84-1

4-Bromo-1-(1-ethynylcyclopropyl)pyrazole

Cat. No.: B2713001
CAS No.: 2503205-84-1
M. Wt: 211.062
InChI Key: WUBZQFLNDRYSGF-UHFFFAOYSA-N
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Description

“4-Bromo-1-(1-ethynylcyclopropyl)pyrazole” is a pyrazole derivative . It is a heteroaryl halide .


Synthesis Analysis

The synthesis of “this compound” involves several steps. It has been reported that 4-Bromopyrazole can react with titanium tetrachloride to afford binary adducts . The synthesis process involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C8H7BrN2/c1-2-8(3-4-8)11-6-7(9)5-10-11/h1,5-6H,3-4H2 . The molecular weight of this compound is 211.06 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It’s also used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .


Physical and Chemical Properties Analysis

The physical form of “this compound” is liquid . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Copper-Catalyzed Synthesis

  • Chemoselective Synthesis of 4-Trifluoromethyl Pyrazoles : This research by Lu et al. (2019) describes a copper-catalyzed cycloaddition process for creating a series of 4-trifluoromethyl pyrazoles. The process uses a bromo-substituted compound similar to 4-Bromo-1-(1-ethynylcyclopropyl)pyrazole, demonstrating its utility in the regioselective synthesis of pyrazoles.

Biological Evaluation and Drug Development

  • Pyrazolo[3,4-d]pyrimidines for Bcr-Abl T315I Mutant : Radi et al. (2013) conducted a study on pyrazolo[3,4-d]pyrimidines, including derivatives of 4-bromo compounds, for activity against the Bcr-Abl T315I mutant in cancer cells. Their findings, detailed in Radi et al. (2013), show the potential of such compounds in cancer therapy.

Fluorescent Pyrazoles Synthesis

  • Synthesis of Fluorescent Pyrazoles : A study by Götzinger et al. (2016) describes the synthesis of donor-acceptor pyrazoles with fluorescent properties. These compounds were created using a method that could potentially involve this compound or similar bromo-substituted pyrazoles.

Anticancer Properties

  • Antiproliferative Agents : Research by Ananda et al. (2017) highlights the synthesis of novel pyrazole derivatives with potential anticancer properties. These compounds, including 4-bromo derivatives, demonstrated significant cytotoxic effects against cancer cells.

Catalysis and Nano-Particle Synthesis

  • Palladium(II) Complexes of Pyrazolated Thio/Selenoethers : Sharma et al. (2013) explored the use of 4-bromo-1-(2-chloroethyl)-1H-pyrazole in the synthesis of palladium complexes. These complexes, as discussed in Sharma et al. (2013), have potential applications in catalysis and nano-particle synthesis.

Tautomerism Studies

  • Tautomerism of 4-Bromo Substituted 1H-Pyrazoles : Trofimenko et al. (2007) conducted a study on the tautomerism of 4-bromo-1H-pyrazoles, which could include compounds like this compound. Their findings, available in Trofimenko et al. (2007), contribute to understanding the chemical behavior of such compounds.

Safety and Hazards

When handling “4-Bromo-1-(1-ethynylcyclopropyl)pyrazole”, it’s important to avoid all personal contact, including inhalation . It’s recommended to wear protective clothing when there’s a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

The future directions of “4-Bromo-1-(1-ethynylcyclopropyl)pyrazole” could involve its use in the preparation of other pyrazole derivatives . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Properties

IUPAC Name

4-bromo-1-(1-ethynylcyclopropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-2-8(3-4-8)11-6-7(9)5-10-11/h1,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBZQFLNDRYSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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